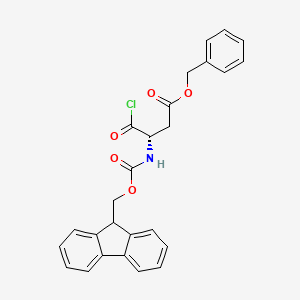
Fmoc-Asp(OBzl)-Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-Asp(OBzl)-Cl” is a derivative of aspartic acid . It is used as a building block for the introduction of aspartic acid bearing TFA-labile benzyl ester protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .
Synthesis Analysis
The synthesis of “Fmoc-Asp(OBzl)-Cl” involves the use of solid-phase peptide synthesis (SPPS) strategies . The methodology is based on the synthesis and protection of a depsidipeptide block, which is used as the growing unit for manual SPPS . Fmoc/OBzl and Fmoc/tBu SPPS strategies have been explored, with the latter found to be most compatible with the methodology .Molecular Structure Analysis
The molecular formula of “Fmoc-Asp(OBzl)-Cl” is C26H23NO6 . It has a molar mass of 445.46 g/mol .Chemical Reactions Analysis
“Fmoc-Asp(OBzl)-Cl” is used in Fmoc solid-phase peptide synthesis . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .Physical And Chemical Properties Analysis
“Fmoc-Asp(OBzl)-Cl” appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .Applications De Recherche Scientifique
Fmoc-Asp(OBzl)-Cl is used in the synthesis of glycopeptides, particularly in avoiding cyclization reactions in the Asp-Gly moiety. This approach was demonstrated in the synthesis of a nephritogenostde peptide fragment (Mang, Wang, & Voelter, 1995).
The compound is instrumental in solid-phase peptide synthesis (SPPS), as highlighted in a study involving microwave irradiation to synthesize protected Asp6. This method significantly shortens reaction time and increases yield (Guo Li, 2009).
A study on new t-butyl-based aspartate protecting groups, including Fmoc-Asp(OBzl)-OH, addressed the challenge of aspartimide formation in peptides. These derivatives were effective in minimizing by-products in Fmoc SPPS (Behrendt, Huber, Marti, & White, 2015).
The Fmoc-based synthesis of peptides containing aspartic acid β-benzyl ester can lead to side reactions, including the formation of 1,4‐diazepine‐2,5‐dione peptides, which could be used for the synthesis of diazepine peptide derivatives with biological or pharmacological activity (Süli‐Vargha, Schlosser, & Ilaš, 2007).
Fmoc-Asp(OBzl)-Cl has been used in the development of minimalistic dipeptide-based functional hypergelators, offering potential applications in biomedical fields (Chakraborty et al., 2020).
A study on H-Asp(OBut)-Gly showed its utility in avoiding aspartimide cyclization in peptide elongation via the Fmoc strategy, relevant for long-chain Asp-Gly-containing peptides (Zhanghong, WangYali, & VoelterWolfgang, 1995).
Safety And Hazards
“Fmoc-Asp(OBzl)-Cl” is classified as obviously hazardous to water . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The future directions for “Fmoc-Asp(OBzl)-Cl” could involve further exploration of its use in the synthesis of depsipeptides . Depsipeptides are an interesting class of molecules that incorporate esters within a peptide backbone and are readily found in nature . They play an important role in the defense mechanisms of marine natural products . The synthesis of depsipeptides with regular repeats of esters could be a potential area of focus .
Propriétés
IUPAC Name |
benzyl (3S)-4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO5/c27-25(30)23(14-24(29)32-15-17-8-2-1-3-9-17)28-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,28,31)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSDGDUEULDGQO-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asp(OBzl)-Cl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

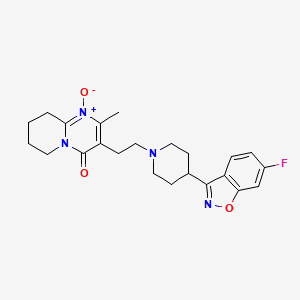

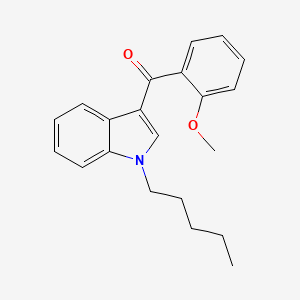



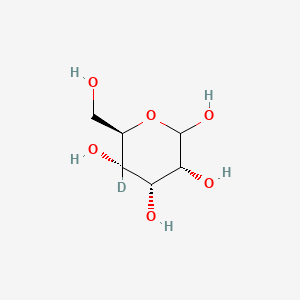
![D-[4,5-2H2]Glucose](/img/structure/B583772.png)
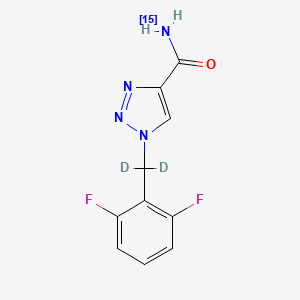

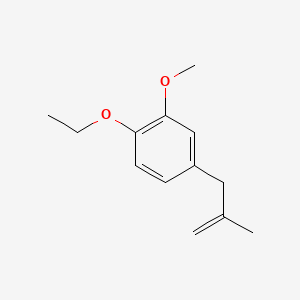

![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)